molecular formula C22H15N5O3 B2723789 N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396683-25-2

N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2723789
CAS No.: 1396683-25-2
M. Wt: 397.394
InChI Key: NVFDECDZVYYPMH-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that features a combination of fluorenyl, pyrazine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorenyl Intermediate: Starting with fluorene, various functional groups can be introduced through reactions such as halogenation, nitration, or Friedel-Crafts acylation.

    Synthesis of the Pyrazine Derivative: Pyrazine derivatives can be synthesized through cyclization reactions involving appropriate precursors like diamines and diketones.

    Construction of the Oxazole Ring: The oxazole ring can be formed through cyclization reactions involving amino acids or other suitable precursors.

    Coupling Reactions: The final step involves coupling the fluorenyl, pyrazine, and oxazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the fluorenyl, pyrazine, or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a fluorescent probe or in bioimaging due to its fluorenyl moiety.

    Medicine: Possible applications in drug design and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorenyl and pyrazine moieties could play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-2-yl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide
  • N-(9H-fluoren-2-yl)-2-(pyrimidine-2-carboxamido)oxazole-4-carboxamide
  • N-(9H-fluoren-2-yl)-2-(quinoline-2-carboxamido)oxazole-4-carboxamide

Uniqueness

N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is unique due to the presence of the pyrazine ring, which can impart distinct electronic and steric properties compared to pyridine, pyrimidine, or quinoline analogs. These differences can influence the compound’s reactivity, binding interactions, and overall stability.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O3/c28-20(18-11-23-7-8-24-18)27-22-26-19(12-30-22)21(29)25-15-5-6-17-14(10-15)9-13-3-1-2-4-16(13)17/h1-8,10-12H,9H2,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFDECDZVYYPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=COC(=N4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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